Cas no 2175508-02-6 (N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide)

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide is a specialized heterocyclic compound featuring a fused triazoloazepine scaffold with an acrylamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the acrylamide moiety allows for selective covalent binding to biological targets, particularly in the development of kinase inhibitors and other therapeutic agents. Its rigid bicyclic framework enhances binding affinity and selectivity, while the prop-2-enamide group facilitates further derivatization. The compound is typically used in research settings for probing protein-ligand interactions and designing novel bioactive molecules. Proper handling under inert conditions is recommended due to potential reactivity of the acrylamide group.
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide structure
2175508-02-6 structure
Product name:N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
CAS No:2175508-02-6
MF:C11H16N4O
Molecular Weight:220.270941734314
CID:5408827
PubChem ID:132326826

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(6,7,8,9-Tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-2-propenamide
    • N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
    • N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
    • EN300-7525408
    • Z2517206674
    • 2175508-02-6
    • AKOS033934685
    • インチ: 1S/C11H16N4O/c1-2-11(16)12-8-10-14-13-9-6-4-3-5-7-15(9)10/h2H,1,3-8H2,(H,12,16)
    • InChIKey: WBVKFKZWKAHYMP-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCC1=NN=C2CCCCCN21

計算された属性

  • 精确分子量: 220.13241115g/mol
  • 同位素质量: 220.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.8Ų
  • XLogP3: 0.2

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸度系数(pKa): 13.29±0.46(Predicted)

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7525408-5.0g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
5.0g
$3065.0 2024-05-23
Enamine
EN300-7525408-2.5g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
2.5g
$2071.0 2024-05-23
Enamine
EN300-7525408-1.0g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
1.0g
$1057.0 2024-05-23
Enamine
EN300-7525408-0.05g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
0.05g
$888.0 2024-05-23
Enamine
EN300-7525408-0.5g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
0.5g
$1014.0 2024-05-23
Enamine
EN300-7525408-10.0g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
10.0g
$4545.0 2024-05-23
Enamine
EN300-7525408-0.25g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
0.25g
$972.0 2024-05-23
Enamine
EN300-7525408-0.1g
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
2175508-02-6 95%
0.1g
$930.0 2024-05-23

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide 関連文献

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamideに関する追加情報

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide: A Comprehensive Overview

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide, commonly referenced by its CAS Registry Number 2175508-02-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to a class of compounds known as triazoloazepines, which are characterized by their unique bicyclic structure combining a triazole ring fused with an azepine ring. The presence of the propionamide group further distinguishes this compound from its structural analogs.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazoloazepine core. Recent advancements in synthetic methodology have enabled chemists to optimize the construction of such complex bicyclic systems. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the triazoloazepine framework while maintaining high yields and purity. The subsequent functionalization step introduces the propionamide group via nucleophilic substitution or amide bond formation techniques.

Structurally, N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide features a rigid bicyclic system with potential for hydrogen bonding due to the presence of nitrogen atoms in both the triazole and azepine rings. This characteristic makes it a promising candidate for various biological applications. Recent studies have explored its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions such as cardiovascular diseases and central nervous system disorders.

Pharmacological evaluations have demonstrated that this compound exhibits moderate to high potency in inhibiting certain GPCR pathways. For example, research published in 2023 highlighted its ability to modulate the activity of the adenosine receptor A1, a key player in sleep regulation and neuroprotection. Additionally, preliminary in vitro assays have suggested that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

The unique combination of structural rigidity and functional groups in N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,a]azepin-3-ylmethyl)prop-2-enamide also makes it an attractive scaffold for further chemical modifications. Researchers are currently exploring derivative compounds with enhanced bioavailability and selectivity for specific therapeutic targets. For instance, substituent modifications at the propionamide group are being investigated to improve solubility and reduce off-target effects.

In terms of safety and toxicity profiles, N-(6,Tetrahydro-[1,a]azepin-propenamide) has shown minimal acute toxicity in preclinical models. However, long-term toxicological studies are still required to fully assess its suitability for chronic therapeutic applications. Regulatory agencies emphasize the importance of comprehensive safety evaluations before advancing such compounds into clinical trials.

The development trajectory of this compound underscores the importance of interdisciplinary collaboration in modern drug discovery. Insights from computational chemistry are being leveraged to predict binding affinities and optimize molecular properties. For example,molecular docking studies have provided valuable information about how this compound interacts with its target receptors at atomic resolution.

In conclusion,CAS No 2175508-02-based compounds represent an exciting avenue for future research in medicinal chemistry. Their unique structural features and promising biological profiles make them valuable tools for exploring novel therapeutic strategies across diverse disease areas.

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